1,4,5,8-Tetraacetoxyanthracene
Overview
Description
1,4,5,8-Tetraacetoxyanthracene is a synthetic organic compound belonging to the class of anthracene derivatives. It has the molecular formula C22H18O8 and is known for its applications in various fields, including medical, environmental, and industrial research . This compound is characterized by the presence of four acetoxy groups attached to the anthracene core, which significantly influences its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4,5,8-Tetraacetoxyanthracene can be synthesized through several methods. One common approach involves the acetylation of 1,4,5,8-tetrahydroxyanthracene using acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under reflux conditions, resulting in the formation of the desired tetraacetate derivative .
Industrial Production Methods: Industrial production of this compound often involves similar acetylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-quality this compound .
Chemical Reactions Analysis
Types of Reactions: 1,4,5,8-Tetraacetoxyanthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it back to the parent hydroxyanthracene or other reduced forms.
Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield anthraquinone derivatives, while reduction can produce hydroxyanthracene .
Scientific Research Applications
1,4,5,8-Tetraacetoxyanthracene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various anthracene derivatives and as a reagent in organic synthesis.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use in drug development and as a component in pharmaceutical formulations.
Industry: It finds applications in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism by which 1,4,5,8-tetraacetoxyanthracene exerts its effects involves interactions with molecular targets and pathways. The acetoxy groups can undergo hydrolysis to release acetic acid and the corresponding hydroxyanthracene, which can then participate in various biochemical reactions. The compound’s structure allows it to interact with enzymes and receptors, influencing cellular processes and pathways .
Comparison with Similar Compounds
1,4,5,8-Tetrahydroxyanthracene: The parent compound from which 1,4,5,8-tetraacetoxyanthracene is derived.
1,4,5,8-Tetramethoxyanthracene: Another derivative with methoxy groups instead of acetoxy groups.
Anthraquinone Derivatives: Compounds with similar anthracene cores but different functional groups
Uniqueness: this compound is unique due to its specific acetoxy functional groups, which impart distinct chemical properties and reactivity. These groups enhance its solubility in organic solvents and influence its interactions with other molecules, making it valuable in various applications .
Properties
IUPAC Name |
(4,5,8-triacetyloxyanthracen-1-yl) acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O8/c1-11(23)27-19-5-6-20(28-12(2)24)16-10-18-17(9-15(16)19)21(29-13(3)25)7-8-22(18)30-14(4)26/h5-10H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEXJITBZUPQYGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C2C=C3C(=CC=C(C3=CC2=C(C=C1)OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60369600 | |
Record name | 1,4,5,8-TETRAACETOXYANTHRACENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60369600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73562-85-3 | |
Record name | 1,4,5,8-TETRAACETOXYANTHRACENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60369600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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